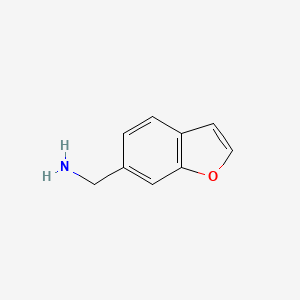

Benzofuran-6-ylmethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-6-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPDUBHQRMCPSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Benzofuran 6 Ylmethanamine

Established Synthetic Pathways for the Benzofuran-6-ylmethanamine Core

The construction of the benzofuran (B130515) ring system can be achieved through various synthetic transformations. These methods often involve the formation of a key C-C or C-O bond to complete the heterocyclic ring, starting from appropriately substituted phenolic precursors.

A prevalent strategy for synthesizing the benzofuran nucleus involves the cyclodehydration of α-phenoxy ketones. researchgate.net This method typically begins with the etherification of a phenol (B47542) with an α-halo ketone to form an α-phenoxy ketone intermediate. Subsequent intramolecular cyclization, often promoted by strong acids like Eaton's reagent (phosphorus pentoxide–methanesulfonic acid), leads to the formation of the benzofuran ring with moderate to excellent yields. researchgate.net This approach is highly efficient due to the reactivity and fluidity of the reagent. researchgate.net

Another common approach is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions. rsc.org This method, along with the dehydrative cyclization of o-hydroxybenzyl ketones or α-(phenoxy)alkyl ketones, represents a frequently employed pathway to benzofuran derivatives. rsc.org For instance, the synthesis of 2,3-disubstituted benzofurans can be achieved from o-benzyloxyphenyl arylketones through benzylic deprotonation followed by intramolecular cyclization and acid-catalyzed dehydration. mdpi.com

Table 1: Examples of Dehydrative Cyclization for Benzofuran Synthesis

| Starting Material | Reagent/Conditions | Product Type | Yield | Reference |

| α-Phenoxy ketones | Eaton's reagent (P₂O₅/MeSO₃H) | 3-Substituted or 2,3-disubstituted benzofurans | Moderate to Excellent | researchgate.net |

| o-Hydroxyacetophenones | Basic conditions | Benzofuran derivatives | Not specified | rsc.org |

| o-Benzyloxyphenyl arylketones | 1. LiTMP 2. p-TsOH·H₂O | 2,3-Diarylbenzofurans | Not specified | mdpi.com |

The Larock annulation, a palladium-catalyzed reaction between an o-halophenol and an alkyne, is a powerful tool for benzofuran synthesis. Modified versions of this reaction have been developed to improve efficiency and substrate scope. One such modification involves a multicomponent coupling (MCC) reaction where an o-iodophenol and a terminal alkyne are deprotonated with methylmagnesium chloride before coupling in the presence of a palladium catalyst. researchgate.net

Another modified Larock-type coupling has been utilized for the synthesis of 2-silylbenzo[b]furans by reacting an o-iodophenol with a 3-silyl-1-arylpropynone. researchgate.netmdpi.com The resulting 2-silyl group can be subsequently removed or replaced, for instance, through bromo-desilylation, providing a versatile handle for further functionalization at the C-2 position. researchgate.netmdpi.com This strategy has been applied in the synthesis of potent antiproliferative agents. mdpi.com

Table 2: Modified Larock-Type Coupling Reactions

| Reactants | Catalyst/Reagents | Intermediate/Product | Yield | Reference |

| o-Iodophenol, Terminal alkyne | 1. MeMgCl 2. Pd(PPh₃)₂Cl₂ | Benzofuran derivative | Not specified | researchgate.net |

| o-Iodophenol, 3-Silyl-1-arylpropinone | Pd(OAc)₂, Na₂CO₃, DMF | 2-Silylbenzo[b]furan | 59-69% | mdpi.comresearchgate.net |

| 2-Silylbenzo[b]furan | TBAF, MeOH or AlCl₃ | 2-Unsubstituted benzofuran | 83-86% | mdpi.com |

| 2-Silylbenzo[b]furan | Br₂, 1,2-dichloroethane | 2-Bromobenzo[b]furan | 59% | mdpi.com |

Condensation reactions provide a classical yet effective route to the benzofuran core. A transition-metal-free, base-mediated reaction of ortho-heteroatom-substituted aryl aldehydes with 2-nitrobenzyl halides has been developed to access 2-(2-nitroaryl)benzofuran derivatives in high yields. rsc.org The proposed mechanism involves O-alkylation followed by an intramolecular arylogous nitroaldol (Henry) condensation. rsc.org This method has been successfully applied to gram-scale synthesis and the formal synthesis of the antihypertensive agent saprisartan. rsc.org

Chalcone synthesis, through the condensation of an acetyl-substituted benzofuran with an aldehyde, serves as a precursor route to more complex benzofuran derivatives containing other heterocyclic rings like pyrimidines. researchgate.net Another established method involves the cyclization of phenacyl phenyl ether via condensation using polyphosphoric acid (PPA) in xylene. jocpr.com

Table 3: Benzofuran Synthesis via Condensation Reactions

| Reactants | Reagents/Conditions | Product Type | Yield | Reference |

| o-Hydroxy-aryl aldehydes, 2-Nitrobenzyl halides | Base-mediated | 2-(2-Nitroaryl)benzofurans | High | rsc.org |

| 2-Acetyl-5-substituted benzofuran, Pyrrole-2-carboxaldehyde | Base | Benzofuran Chalcones | Not specified | researchgate.net |

| Phenacyl phenyl ether | PPA, xylene, 130°C | 2-Arylbenzofurans | Not specified | jocpr.com |

The Wittig reaction is a cornerstone in organic synthesis for forming carbon-carbon double bonds and has been ingeniously applied to the construction of benzofurans. A chemoselective approach utilizes an intramolecular Wittig reaction as the key step to produce highly functionalized benzofurans. acs.org This strategy offers control over the product outcome, allowing for selective formation of either benzofuran or oxazole (B20620) derivatives based on the choice of reagents. acs.org

In other applications, the Wittig reaction is part of a multi-step sequence. For example, a Wittig reaction with the ylide generated from methyltriphenylphosphonium (B96628) bromide can be used to introduce a vinyl group, which is a precursor for further transformations like a subsequent Heck coupling reaction in the synthesis of complex benzofuran analogues. mdpi.com Another approach involves the intramolecular condensation of a Wittig reagent derived from o-hydroxyaryl compounds. jocpr.com The photochemical intramolecular Wittig reaction has also been explored as a method to synthesize 2-aryl/alkyl benzofurans, noted for producing fewer by-products, although yields can be relatively low. rsc.org

Table 4: Application of the Wittig Reaction in Benzofuran Synthesis

| Strategy | Key Precursor | Key Transformation | Product | Reference |

| Chemoselective Intramolecular Wittig | Not specified | Intramolecular Wittig reaction | Highly functionalized benzofurans | acs.org |

| Multi-step Sequence | Benzofuran derivative | Wittig reaction to form a vinyl group | (E)-allyl alcohol benzofuran | mdpi.com |

| Photochemical Synthesis | Not specified | Photochemical intramolecular Wittig reaction | 2-Aryl/alkyl benzofurans | rsc.org |

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira and Heck reactions, are powerful methods for constructing the benzofuran skeleton. The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is frequently used to create 2-(1-alkynyl)phenol intermediates from o-halophenols. These intermediates then undergo cyclization to form the benzofuran ring. nih.gov This sequence can be performed in a one-pot, three-component fashion, reacting o-iodophenols, terminal acetylenes, and aryl iodides to yield 2,3-disubstituted benzofurans. nih.gov Ligand-free palladium nanoparticles have also been shown to effectively catalyze the one-pot synthesis of various benzofurans via Sonogashira coupling under ambient conditions. thieme-connect.com

The Heck reaction, which forms a C-C bond between an alkene and an aryl halide, is also employed in cascade sequences. A cascade palladium-catalyzed heterocyclization/oxidative Heck coupling provides a general synthesis for alkenyl-substituted benzofurans. thieme-connect.com This combination of Sonogashira/Castro–Stephens/Heck reactions has been extensively optimized to produce diverse benzofuran scaffolds. thieme-connect.com Furthermore, these coupling strategies can be combined iteratively to build complex oligoaryls containing furan (B31954) rings. acs.org

Table 5: Sonogashira and Heck Reactions in Benzofuran Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Sonogashira/Cyclization | o-Iodophenol, Terminal alkyne, Aryl iodide | Pd catalyst, Microwave | 2,3-Disubstituted benzofurans | nih.gov |

| Sonogashira Coupling | 2-Iodophenol, Arylacetylene | Ligand-free Pd nanoparticles, K₂CO₃ | 2-Arylbenzofurans | thieme-connect.com |

| Castro-Stephens/Heck Cascade | o-Haloaniline/phenol, Terminal alkyne, Alkene | Pd catalyst | Alkenyl-substituted benzofurans | thieme-connect.com |

| Sonogashira/Heck Iterative Synthesis | Furan-containing aldehydes/alkynes | Pd catalyst | Furan-containing oligoaryls | acs.org |

A novel synthetic route has been developed for benzofuran-2-yl-methanamine derivatives that proceeds through an oxazole intermediate. scribd.comresearchgate.net This method starts with readily available o-methoxyphenylacetic acids. scribd.comresearchgate.net The key step involves the formation of a methyl-5-[(2-methoxyphenyl)methyl]oxazole-4-carboxylate intermediate. scribd.com This oxazole is then subjected to reflux in a mixture of hydrobromic acid and acetic acid (HBr/HAc), which cleaves the oxazole ring and the methyl ether, leading to the cyclization and formation of the desired benzofuran-2-yl-methanamine. scribd.comresearchgate.net

This synthetic procedure is particularly effective for substrates with electron-donating substituents. researchgate.net It represents a straightforward approach to generate a variety of substituted benzofuran-2-yl-methanamine compounds from simple starting materials. researchgate.net

Table 6: Synthesis of Benzofuran-2-yl-methanamine via an Oxazole Intermediate

| Starting Material | Key Intermediate | Reaction for Cyclization | Final Product | Reference |

| o-Methoxyphenylacetic acid | Methyl-5-[(2-methoxyphenyl)methyl]oxazole-4-carboxylate | Reflux in HBr/HAc | Benzofuran-2-yl-methanamine | scribd.comresearchgate.net |

Reductive Amination Approaches for Amine Functionalitymdpi.com

The primary and most direct method for the synthesis of this compound is through the reductive amination of benzofuran-6-carbaldehyde. This classical organic transformation involves the reaction of the aldehyde with an amine source, typically ammonia (B1221849) or its equivalent, in the presence of a reducing agent.

The process initiates with the formation of an imine or a related intermediate through the condensation of the aldehyde and the amine. This intermediate is then reduced in situ to yield the final amine product. A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity and mild reaction conditions. jst.go.jp For instance, the reaction can be carried out using NaBH(OAc)₃ in a suitable solvent like acetonitrile, often in the presence of methanol. jst.go.jp

Another powerful reducing agent that can be utilized is lithium aluminum hydride (LiAlH₄). jst.go.jp This reagent is more potent and can reduce the corresponding nitrile, benzofuran-6-carbonitrile, to this compound. jst.go.jp The synthesis of the precursor, benzofuran-6-carbonitrile, can be achieved from 6-bromobenzo[b]furan through a nucleophilic substitution reaction with a cyanide source. mdpi.com

The choice of the reducing agent and reaction conditions can be tailored to optimize the yield and purity of the final product. A comparative study of various reducing agents for reductive amination highlights the versatility of this approach. organic-chemistry.org

Table 1: Reagents for Reductive Amination of Benzofuran-6-carbaldehyde

| Amine Source | Reducing Agent | Solvent | Reference |

| Ammonia | Sodium triacetoxyborohydride | Acetonitrile/Methanol | jst.go.jp |

| Ammonium Chloride | Not Specified | Not Specified |

Derivatization Pathways and Chemical Modifications for this compound Analogues

The this compound scaffold offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues with potentially varied properties. These modifications can be broadly categorized into the introduction of substituents on the benzofuran ring system and functional group alterations at key positions.

Introduction of Diverse Substituents on the Benzofuran Ring Systemmdpi.comjst.go.jp

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for introducing aryl, heteroaryl, and vinyl groups onto the benzofuran core. uol.denih.gov For example, a brominated benzofuran derivative can undergo a Suzuki coupling with various boronic acids to yield biaryl structures. uol.de Similarly, a Heck reaction with styrene (B11656) can introduce a vinyl substituent. uol.de

The introduction of substituents can also be achieved through electrophilic substitution reactions, although the regioselectivity can sometimes be a challenge. nih.gov The presence of activating or deactivating groups on the ring can direct incoming electrophiles to specific positions.

Functional Group Modifications at Key Positions (e.g., C-2, C-3, C-5, C-6)Current time information in Bangalore, IN.divyarasayan.orgmdpi.comjst.go.jprsc.org

The functional groups at various positions on the benzofuran ring, including the aminomethyl group at C-6, can be further modified to create a wide array of derivatives.

C-2 and C-3 Positions: The furan part of the benzofuran system is particularly reactive. The C-2 position is generally more susceptible to functionalization than the C-3 position. mdpi.com A variety of synthetic methods exist for the direct functionalization of these positions. mdpi.com For instance, the introduction of an aryl or heteroaryl substituent at the C-3 position can be achieved through 8-aminoquinoline (B160924) directed C–H arylation using palladium catalysis. mdpi.com Friedel-Crafts acylation can introduce acyl groups, though it may result in a mixture of C-2 and C-3 isomers. nih.gov The synthesis of 3-acylbenzofurans and 3-formylbenzofurans can be selectively achieved by rearranging and transforming 2-hydroxychalcones. nih.gov The introduction of a methyl group at the C-3 position has been shown to be significant in certain contexts. nih.gov

C-5 Position: The C-5 position is another key site for modification. The introduction of various substituents, including halogens, nitrile, and amino groups, has been explored. jst.go.jprsc.org For example, a nitrile group at C-5 can be reduced to an aminomethyl group. jst.go.jp The nature of the substituent at the C-5 position can have a pronounced effect on the molecule's properties. rsc.org

C-6 Position: The aminomethyl group at the C-6 position is a primary site for derivatization. It can undergo N-alkylation or N-acylation to introduce a variety of substituents. For instance, N-alkylation can be performed using iodoethane (B44018) or 2-iodopropane (B156323) in the presence of a base like sodium hydride. mdpi.com Reductive amination of the primary amine with aldehydes can also be employed to introduce more complex side chains. jst.go.jp

Table 2: Examples of Functional Group Modifications

| Position | Modification | Reagents/Conditions | Reference |

| C-3 | Arylation | 8-Aminoquinoline, Pd catalyst | mdpi.com |

| C-3 | Acylation | Friedel-Crafts conditions | nih.gov |

| C-5 | Nitration | Nitrating agent | jst.go.jp |

| C-6 (Amine) | N-Alkylation | Iodoalkane, NaH | mdpi.com |

| C-6 (Amine) | N-Acylation | Acyl chloride/anhydride | researchgate.net |

Stereoselective Synthesis of Chiral Benzofuran DerivativesCurrent time information in Bangalore, IN.

The development of stereoselective methods for the synthesis of chiral benzofuran derivatives is an area of growing interest. Chiral auxiliaries can be employed to control the stereochemical outcome of reactions. uzh.ch For instance, silicon-based chiral auxiliaries have been used for diastereoselective transformations. uzh.ch A new approach for the stereoselective synthesis of cyclopenta[b]benzofuran derivatives has been described, involving the reaction of 1,3-dicarbonyl compounds with α,β,γ,δ-unsaturated aldehydes. rsc.org Asymmetric synthesis of diheteroarylalkanes has been achieved through a one-pot reaction using a Hayashi–Jorgensen catalyst. mdpi.com

Innovations and Advancements in Benzofuran Synthesis Protocols

Continuous research efforts are focused on developing more efficient, versatile, and environmentally friendly methods for the synthesis of benzofuran derivatives.

Development of Novel and Efficient Reaction Routesresearchgate.netnih.gov

Recent advancements in synthetic methodology have led to the development of novel routes to benzofuran scaffolds. divyarasayan.orgnih.gov These include:

Copper-Catalyzed Reactions: Copper catalysts have been employed in various synthetic strategies, including intramolecular annulation and C-O coupling reactions. mdpi.comuol.de A one-pot strategy utilizing a copper bromide catalyst allows for the synthesis of amino-substituted benzofurans from substituted amines, salicylaldehydes, and calcium carbide. nih.gov

Palladium- and Copper-Based Catalysis: The combination of palladium and copper catalysts is effective in Sonogashira coupling reactions between terminal alkynes and iodophenols, leading to benzofuran derivatives through intramolecular cyclization. nih.gov

Nickel-Catalyzed Synthesis: Nickel catalysts have emerged as effective promoters for the synthesis of benzofuran derivatives, providing activation energy for intramolecular nucleophilic addition reactions. nih.gov

Metal-Free Protocols: Metal-free approaches, such as those utilizing BF₃·OEt₂ or proceeding via p-quinone methides, offer alternative and often milder conditions for benzofuran synthesis. mdpi.com

Domino Reactions: Strategies involving domino reactions, such as a hydration/annulation sequence, provide efficient access to benzofuran derivatives from readily available starting materials. mdpi.com

Synthesis from Natural Products: A convenient strategy for preparing benzofuran derivatives from tyrosol, a compound found in olive oil production waste, has been reported, highlighting a sustainable approach. researchgate.nettorvergata.it

These innovative synthetic methods expand the toolbox available to chemists for the construction of the benzofuran core, facilitating the synthesis of this compound and its diverse analogues.

Considerations for Scalability and Industrial Production of Benzofuran Derivatives

The transition from laboratory-scale synthesis to industrial production of benzofuran derivatives, including precursors to this compound, presents several challenges and requires careful process optimization. Key considerations include cost-effectiveness, safety, environmental impact, and the robustness of the chemical transformations at a larger scale.

Recent research has focused on developing more sustainable and scalable routes. For example, the synthesis of benzofuran-6-carboxylic acid , a closely related and industrially important intermediate, has been optimized to avoid transition metal catalysts and cryogenic temperatures, thereby improving its suitability for scale-up. acs.org Such improvements often involve the use of more environmentally benign solvents and reagents, and designing processes that are inherently safer.

Key factors for the industrial production of benzofuran derivatives include:

Route Selection: Choosing synthetic pathways that utilize readily available, low-cost starting materials and minimize the number of steps is crucial. google.com

Catalyst Efficiency: For reactions involving catalysts, such as the palladium-catalyzed cyanation, optimizing catalyst loading and turnover number is essential to reduce costs. The development of highly active and recyclable catalysts is a significant area of research.

Reaction Conditions: Mild reaction conditions are preferable as they reduce energy consumption and the need for specialized equipment. google.com Avoiding extreme temperatures and pressures enhances safety and lowers operational costs.

Safety and Environmental Impact: The use of toxic or hazardous reagents like diethyl bromomalonate, which is an irritant, is undesirable for industrial applications. google.com Developing "greener" synthetic routes that minimize waste and use safer solvents is a priority. acs.org

The table below summarizes some of the challenges and potential solutions in the industrial synthesis of benzofuran derivatives.

| Challenge | Potential Solution / Strategy | Reference |

| Harsh Reaction Conditions (e.g., Sonogashira coupling) | Development of new routes with milder conditions; Wittig reaction followed by ring closure. | google.com |

| Use of Hazardous Reagents (e.g., strong bases, irritants) | Selection of safer alternatives; process optimization to minimize exposure. | google.comacs.org |

| High Cost of Starting Materials/Catalysts | Designing routes from cheaper raw materials; optimizing catalyst efficiency and exploring non-metal catalysts. | google.comacs.org |

| Low Yield and Complex Purification | Route optimization to improve yield and selectivity; developing crystallization-based purifications over chromatography. | google.com |

| Environmental Impact (E-factor) | Employing sustainable chemistry principles; using greener solvents and minimizing waste streams. | acs.org |

The development of a new synthesis for benzofuran compounds that is simple, uses inexpensive raw materials, has a short reaction route, and is safe and environmentally friendly is essential for viable industrial production. google.com

Structure Activity Relationship Sar Studies of Benzofuran 6 Ylmethanamine Derivatives

Influence of Substituent Position and Chemical Nature on Biological Activity

The biological profile of benzofuran-6-ylmethanamine derivatives can be significantly altered by the introduction of various substituents at different positions on the benzofuran (B130515) core. The nature of these substituents, whether they are electron-donating or electron-withdrawing, as well as their placement, are critical determinants of the resulting pharmacological activity.

The addition of halogen atoms such as chlorine, bromine, or fluorine to the benzofuran ring has been shown to enhance the biological activities of these compounds, particularly their anticancer properties. nih.govnih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. nih.gov

The position of the halogen substituent is a critical factor in determining its effect on biological activity. nih.gov For instance, placing a halogen atom at the para position of an N-phenyl ring attached to the benzofuran scaffold has been associated with maximum cytotoxic activities. nih.gov This is likely due to favorable hydrophobic interactions that increase the potency of the compound. nih.gov In one study, the addition of a fluorine atom at position 4 of a 2-benzofuranyl group resulted in a twofold increase in potency and inhibitory activity against the urokinase-type plasminogen activator (uPA), a target in cancer therapy. nih.govmdpi.com

Furthermore, research has indicated that having two bromo substituents, one on the C-5 position of the benzofuran ring and another on the C-4 position of a phenyl ring, results in excellent antibacterial and antifungal activity. rsc.org

Table 1: Impact of Halogenation on the Anticancer Activity of Benzofuran Derivatives

| Compound | Halogen Position | Target/Cell Line | Activity (IC₅₀/Kᵢ) | Reference |

| Compound 1 | Bromine at the methyl group on the 3-position | K562 and HL60 leukemia cells | 5 µM and 0.1 µM | nih.gov |

| Compound 5 | Fluorine at position 4 of 2-benzofuranyl | uPA | 88 nM (Kᵢ), 0.43 µM (IC₅₀) | nih.govmdpi.com |

| Compound 10b | Bromine on phenylsulfonamido group | HIF-1 pathway | Significant antiproliferative activity | nih.gov |

The presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups can significantly modulate the biological activity of benzofuran derivatives. A phenolic hydroxyl group is often considered crucial for anticancer activity. nih.gov This is because the hydrogen-donating nature of the hydroxyl group can promote favorable interactions with biological targets, leading to enhanced cytotoxic properties. nih.gov

In the context of antibacterial activity, hydroxyl groups at the C-6 position of the benzofuran ring have been found to be essential for activity against various bacterial strains. nih.gov Conversely, blocking this hydroxyl group leads to a loss of antibacterial efficacy. nih.gov The introduction of a hydroxyl group on the benzofuran ring can also lead to the formation of hydrogen bonds with amino acid residues in the active site of enzymes, such as aromatase, which can result in stronger binding and inhibition. researchgate.net

Methoxy groups have also been shown to contribute to the biological activity of benzofuran derivatives. For example, a methoxy group on the benzofuran ring can form hydrogen bonds with amino acid residues like Ser 478 in the active site of aromatase. researchgate.net The presence of methoxy groups has been noted in potent anticancer compounds, such as trimethoxyacetophenone-based benzofuran derivatives. nih.gov

Substitutions with alkyl, amino, and carboxyl groups on the benzofuran scaffold also play a significant role in defining the pharmacological properties of the resulting derivatives. The inclusion of N-containing alkyl chains has been identified as a major determinant for the antiproliferative activity of certain benzofuran-based compounds. nih.gov

The introduction of hydrophilic groups containing heteroatoms, such as piperidine, can improve the physicochemical properties of the compound. nih.gov Furthermore, the presence of an amino group is closely related to the antibacterial activity of benzofuran derivatives. rsc.org

The electronic properties of substituents, categorized as either electron-withdrawing or electron-donating, have a profound impact on the bioactivity of this compound derivatives. Electron-withdrawing groups, such as nitro groups, have been shown to significantly boost anticancer activity. nih.gov This is attributed to their ability to reduce the melting temperature of DNA in cancer cells. nih.gov

Conversely, electron-donating groups can also enhance biological activity. For instance, the substitution of an N-phenyl ring with a halogen, which is considered electron-donating in this context, is beneficial for the cytotoxic properties of benzofuran. nih.gov In studies on SIRT2 inhibitors, it was observed that an electron-donating methoxy group on the benzofuran core enhanced the inhibitory effect compared to an electron-withdrawing fluoro group. mdpi.com

SAR studies on antimicrobial agents have revealed that electron-withdrawing groups at the ortho position of the benzofuran ring and the para position of an aryl ring tend to increase potency, while electron-donating groups can weaken the antimicrobial activity. nih.gov

Table 2: Influence of Electron-Withdrawing and Electron-Donating Groups

| Substituent Type | Position | Effect on Bioactivity | Example | Reference |

| Electron-Withdrawing | - | Boosts anticancer activity | Nitro group | nih.gov |

| Electron-Donating | N-phenyl ring | Enhances cytotoxic properties | Halogen | nih.gov |

| Electron-Donating | Benzofuran core | Enhances SIRT2 inhibitory activity | Methoxy group | mdpi.com |

| Electron-Withdrawing | Ortho-position of benzofuran ring | Increases antimicrobial potency | - | nih.gov |

Correlation between Molecular Features and Therapeutic Potency

Molecular lipophilicity, often quantified by the partition coefficient (LogP), is a critical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) of a drug, and ultimately its biological efficacy. For benzofuran derivatives, a balance between hydrophilic and hydrophobic properties is often necessary for optimal activity.

The hydrophobic nature of halogens contributes to the enhanced cytotoxic properties of halogenated benzofuran derivatives. nih.gov It has been suggested that halogen substitutions at the para position of the benzofuran ring are more likely to form favorable hydrophobic interactions, leading to increased potency. nih.govmdpi.com

Conformational Analysis and its Implications for Receptor Binding

The three-dimensional arrangement, or conformation, of this compound derivatives is a critical determinant of their biological activity. The spatial orientation of substituent groups on the benzofuran core dictates how the molecule fits into and interacts with the binding pocket of a target receptor or enzyme. Molecular docking and conformational analysis studies are instrumental in understanding these interactions and guiding the design of more potent and selective compounds.

For instance, studies on related heterocyclic compounds have shown that a rigidified conformation can lead to more efficient receptor binding. In the case of N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, NMR spectroscopy and X-ray crystallography revealed a low-energy conformation characterized by an intramolecular π-stacking interaction. This specific geometry is believed to mimic the bioactive conformation required for receptor binding nih.gov. Similarly, docking simulations for benzofuran derivatives acting as monoamine oxidase (MAO) inhibitors have been used to identify key molecular determinants for high affinity. The rigid E-geometry of the exocyclic double bond in certain (E)-2-(benzofuran-3(2H)-ylidene)-N-methylacetamides was found to allow for a more efficient binding conformation compared to more flexible analogues nih.gov.

Furthermore, computational studies involving benzofuran derivatives and proteins like bovine serum albumin (BSA) have demonstrated how the number and position of furan (B31954) rings influence binding affinity and mode. Molecular docking predicted that a monofuran derivative is housed within the protein's interior, while a difuran derivative binds to the surface with lower affinity, a finding confirmed by fluorescence spectroscopy nih.gov. These analyses underscore the importance of molecular conformation and rigidity in achieving optimal interaction with biological targets, a principle that is directly applicable to the design of novel this compound-based therapeutic agents.

Specific SAR Insights in Various Therapeutic Areas

The benzofuran scaffold has been extensively explored for various therapeutic purposes. By systematically modifying the substituents on the benzofuran ring system, researchers have elucidated key structural requirements for activity in antimicrobial, anticancer, osteogenic, and enzyme inhibitory applications.

Antimicrobial Activity-Structure Relationships for Benzofuran Derivatives

Benzofuran derivatives have demonstrated significant potential as antimicrobial agents, with their activity being highly dependent on the nature and position of substituents on the benzofuran core. rsc.org

Influence of Electron-Withdrawing Groups: SAR studies have consistently shown that the presence of electron-withdrawing groups, such as halogens, tends to enhance antimicrobial potency. For example, derivatives with bromo substituents at the C-5 position of the benzofuran ring and the para position of an attached phenyl ring exhibited excellent antibacterial activity researchgate.net. Another study revealed that electron-withdrawing groups at the ortho position of the benzofuran ring and the para position of an aryl ring increase potency, while electron-donating groups weaken antimicrobial activity nih.gov.

Role of Specific Moieties: The incorporation of other heterocyclic moieties, such as pyrazoline and thiazole (B1198619), is essential for the antimicrobial activity of certain benzofuran derivatives nih.gov. For instance, a 1-(thiazol-2-yl)pyrazoline derivative of benzofuran showed excellent activity against Gram-negative bacteria and good activity against Gram-positive bacteria nih.govpharmatutor.org.

Impact of Hydroxyl Groups: The position of hydroxyl substituents can also modulate activity. It has been observed that hydroxyl groups at the C-3 and C-4 positions resulted in good antibacterial activities, whereas a hydroxyl group at the C-2 position did not impart an increase in activity nih.gov.

Novel Hybrid Structures: Recent research has focused on creating hybrid molecules, such as benzofuran derivatives containing disulfide moieties. One such compound, V40, displayed remarkable in vitro antibacterial activity against pathogens like Xanthomonas oryzae pv oryzae (Xoo), with EC50 values significantly lower than control substances acs.org.

The table below summarizes the minimum inhibitory concentration (MIC) and other activity metrics for selected benzofuran derivatives against various microbial strains.

| Compound Class | Substituents/Modifications | Target Organism | Activity Metric (µg/mL) |

| Aza-benzofuran (Compound 1) | Double bond between C-2 and C-3 | Salmonella typhimurium | MIC: 12.5 mdpi.com |

| Aza-benzofuran (Compound 1) | Double bond between C-2 and C-3 | Escherichia coli | MIC: 25 mdpi.com |

| Aza-benzofuran (Compound 1) | Double bond between C-2 and C-3 | Staphylococcus aureus | MIC: 12.5 mdpi.com |

| Benzofuran-disulfide (V40) | Disulfide moiety | Xanthomonas oryzae pv oryzae (Xoo) | EC50: 0.28 acs.org |

| Benzofuran-disulfide (V40) | Disulfide moiety | Xanthomonas oryzae pv oryzicola (Xoc) | EC50: 0.56 acs.org |

Anticancer Activity-Structure Relationships for this compound Analogues

The benzofuran nucleus is a privileged scaffold in the design of anticancer agents, and modifications to this core can lead to potent and selective compounds. nih.govnih.gov For analogues related to this compound, substitutions on both the benzofuran ring and associated side chains are critical for cytotoxicity.

Halogenation: The addition of halogen atoms such as bromine, chlorine, or fluorine to the benzofuran ring consistently results in a significant increase in anticancer activity nih.gov. This is attributed to the ability of halogens to form "halogen bonds," which can improve binding affinity to target molecules nih.gov. The position of the halogen is a critical determinant of biological activity. For example, a compound with a bromine atom on a methyl group at the 3-position of the benzofuran ring showed remarkable cytotoxic activity against leukemia cells (K562 and HL60) with IC50 values of 5 µM and 0.1 µM, respectively, without being toxic to normal cells nih.gov.

Substitutions at C-2 and C-3: SAR studies have found that substitutions at the C-2 position, often with ester or other heterocyclic rings, are crucial for cytotoxic activity nih.govmdpi.com. However, other positions are also important; for instance, the presence of a bromine and a methoxy group in the structure of certain derivatives was shown to enhance pro-oxidative and pro-apoptotic properties researchgate.net.

Importance of Specific Functional Groups: The presence of a carboxamide (-CONH) group has been identified as necessary for the anticancer activity of some benzofuran analogues nih.gov. In a different series, the addition of a benzofuran group to a 6-HMA (6-N,N-(hexamethylene) amiloride) scaffold yielded a compound with high potency (Ki = 183 nM). Further adding a fluorine atom at position 4 of the 2-benzofuranyl group resulted in a 2-fold increase in inhibitory activity (Ki = 88 nM) nih.govmdpi.com.

Lipophilicity: Increasing the lipophilicity of benzofuran derivatives, for example by extending an aliphatic chain, has been shown to enhance antiproliferative activity against breast cancer cells digitellinc.com.

The following table presents the cytotoxic activity of various benzofuran analogues against different cancer cell lines.

| Compound/Analogue | Modification | Cancer Cell Line | Activity Metric (IC50) |

| Halogenated Derivative 1 | Bromine on methyl at C-3 | K562 (Leukemia) | 5 µM nih.gov |

| Halogenated Derivative 1 | Bromine on methyl at C-3 | HL60 (Leukemia) | 0.1 µM nih.gov |

| Amiloride-benzofuran 5 | Fluorine at C-4 of 2-benzofuranyl | (uPA inhibition) | 0.43 µM nih.govmdpi.com |

| Monomethylated (MBF061) | Monomethylated | MDA-MB-231 (Breast) | 35.66 µM digitellinc.com |

| Benzofuran Derivative 3f | Heterocyclic substituent at C-2 | HEPG2 (Liver) | 12.4 µg/mL researchgate.net |

SAR for Osteoblast Differentiation-Promoting Activity of Benzofuran Derivatives

Certain benzofuran derivatives have been identified as potent promoters of osteoblast differentiation, making them promising candidates for orally active drugs to treat osteoporosis. jst.go.jp The structure-activity relationships in this area have been clarified through the synthesis and evaluation of various analogues.

A key finding is that a 3,5-disubstituted benzofuran structure serves as a useful scaffold for orally active osteogenic compounds jst.go.jpnih.gov. In one study, a series of benzofuran derivatives were synthesized and tested for their effects on osteoblast differentiation in mouse mesenchymal stem cells jst.go.jpnih.gov. Among them, 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (compound 23d) was identified as having potent activity jst.go.jpnih.gov.

The osteoblastogenic activity of these compounds is suggested to be mediated by the inhibition of cyclin-dependent kinase 8 (CDK8) jst.go.jpnih.gov. Compound 23d was found to potently inhibit CDK8 activity and, when administered orally to ovariectomized rats, it increased femoral bone mineral density, bone volume, and mineral content in cortical bone jst.go.jpnih.gov. This indicates its potential as an orally active agent for treating osteoporosis by promoting bone formation jst.go.jpnih.gov.

Enzyme Inhibitory Activity and Structural Requirements

Benzofuran derivatives are capable of inhibiting a variety of enzymes, with their potency and selectivity being highly dependent on their substitution patterns.

Monoamine Oxidase (MAO) Inhibition: A class of 6'-substituted (E)-2-(benzofuran-3(2H)-ylidene)-N-alkylacetamides has been discovered as potent MAO inhibitors. Specifically, 6'-sulfonyloxy derivatives showed outstanding affinity for MAO-A (IC50 values between 7.0 nM and 49 nM) and high selectivity over MAO-B. In contrast, the corresponding 6'-benzyloxy derivatives exhibited potent MAO-B inhibition and an inverted selectivity profile nih.gov.

Cholinesterase Inhibition: Several 2-arylbenzofuran derivatives have shown potent and selective inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases. Cathafuran C, for instance, exhibited the most potent and selective BChE inhibition with an IC50 value of 2.6 µM and a Ki value of 1.7 µM mdpi.com. SAR analysis of these compounds indicated that a cis configuration was preferred for interaction with BChE, and bulky, non-rigid isopentenyl groups reduced inhibitory efficiency mdpi.com.

5α-Reductase Inhibition: A series of 2-phenylbenzofuran (B156813) derivatives featuring a diphenylmethylcarbamoyl group at either the 5 or 6-position of the benzofuran ring were evaluated as inhibitors of testosterone (B1683101) 5α-reductase. The study found that the 6-carbamoyl derivatives were generally more potent inhibitors than their 5-carbamoyl counterparts nih.gov.

This targeted inhibition highlights the utility of the benzofuran scaffold in designing specific enzyme inhibitors for various therapeutic applications.

Pharmacological and Biological Activity Research on Benzofuran 6 Ylmethanamine

Antimicrobial Spectrum and Efficacy of Benzofuran-6-ylmethanamine Derivatives

Benzofuran (B130515) derivatives have been identified as a promising class of antimicrobial agents, with numerous studies dedicated to exploring their efficacy against a range of pathogenic bacteria and fungi. google.com The structural features of these compounds, particularly the substitution patterns on the benzofuran ring, play a crucial role in their antimicrobial potency and spectrum of activity.

Derivatives of benzofuran have shown significant antibacterial capabilities against both Gram-positive and Gram-negative bacteria. A study involving a series of 3-methanone-6-substituted-benzofuran derivatives highlighted that substitutions at the C-6 position have a substantial impact on antibacterial activity. Specifically, compounds bearing a hydroxyl group at the C-6 position exhibited excellent antibacterial effects against Escherichia coli, Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC₈₀) values ranging from 0.78 to 12.5 µg/mL.

Another synthetic aurone (B1235358) derivative, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one, demonstrated potent activity against Gram-positive bacteria, particularly MRSA (ATCC 43300), with an inhibition zone of 18.33 mm. Furthermore, certain benzofuran-based compounds linked to pyrazoline and thiazole (B1198619) moieties have also been recognized for their essential role in antibacterial activity.

Table 1: Antibacterial Activity of Selected Benzofuran Derivatives

| Compound Type | Target Bacteria | Activity Measurement | Result | Reference |

| 3-Methanone-6-hydroxy-benzofurans | S. aureus, MRSA, E. coli, B. subtilis | MIC₈₀ | 0.78 - 12.5 µg/mL | |

| Aurone Derivative (AU-23) | MRSA ATCC 43300 | Inhibition Zone | 18.33 ± 0.4 mm | |

| Aurone Derivative (AU-23) | MSSA ATCC 35923 | Inhibition Zone | 14.67 ± 0.6 mm | |

| Thiazolidinone Derivatives | Enterococcus Faecalis | Potent Activity | at 50µg/ml |

The antifungal potential of benzofuran derivatives has been investigated against various pathogenic fungi. Fused benzofuran derivatives that incorporate coumarin (B35378) and pyridine (B92270) rings have demonstrated antifungal activity, with a reported MIC of 25 µg/mL against Aspergillus fumigatus. Similarly, benzofuran derivatives containing oxadiazole and pyrazole (B372694) moieties have been tested against fungal strains including A. fumigatus and Candida albicans, showing moderate to good inhibition.

Research has also shown that certain halogenated derivatives of 3-benzofurancarboxylic acids are active against C. albicans. Moreover, a series of novel benzofuran derivatives synthesized with a thiazolo benzimidazole (B57391) nucleus revealed that specific compounds within the series exhibited notable antifungal activity. Other studies have found that derivatives can show remarkable activity against C. albicans while having weaker effects on other fungi like A. niger.

Table 2: Antifungal Activity of Selected Benzofuran Derivatives

| Compound Type | Target Fungi | Activity Measurement | Result | Reference |

| Fused Benzofuran-Coumarin-Pyridine | A. fumigatus | MIC | 25 µg/mL | |

| Thiazolidinone Derivatives | C. albicans | Significant Activity | at 25µg/ml | |

| Halogenated 3-Benzofurancarboxylic Acids | C. albicans | Antifungal Activity | Exhibited Activity | |

| Benzofuran-Oxadiazole-Pyrazole Hybrids | A. fumigatus, C. albicans | Microbial Inhibition | Moderate to Good |

Anticancer and Antitumorigenic Potential of this compound Derivatives

The benzofuran scaffold is a core component of many compounds exhibiting significant anticancer and antitumor properties. researchgate.net Researchers have synthesized and evaluated a multitude of benzofuran derivatives, demonstrating their potent cytotoxic effects against various human cancer cell lines and revealing complex mechanisms of action. nih.gov

Numerous studies have documented the potent in vitro cytotoxic activity of benzofuran derivatives against a panel of human tumor cell lines. For instance, a series of 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives was screened, with one compound in particular, a benzofuran-2-carboxamide (B1298429) derivative (50g), showing high potency against HCT-116 (colon), HeLa (cervical), and HepG2 (liver) cancer cells, with IC₅₀ values of 0.87, 0.73, and 5.74 µM, respectively.

Another study on benzofuran hybrids reported that derivatives 13b and 13g demonstrated superior inhibition against the MCF-7 breast cancer cell line, with IC₅₀ values of 1.875 and 1.287 µM, respectively, which was more potent than the standard drug cisplatin. Halogenated derivatives have also been a focus, with one study showing a methyl 6-(dibromoacetyl) derivative (compound 8) had pronounced effects on HepG2 cells with an IC₅₀ value of 3.8 µM. Furthermore, newly synthesized benzofuran derivatives containing heterocyclic substituents were tested against the HepG2 cell line, with all tested compounds proving to be more potent than the standard 5-fluorouracil; the most active compound (3f) had an IC₅₀ of 12.4 µg/mL. Benzodifuran derivatives have also been shown to inhibit proliferation by 30-40% in HeLa and Hep-G2 cells.

Table 3: In Vitro Cytotoxicity (IC₅₀) of Selected Benzofuran Derivatives

| Compound/Derivative | Cell Line | IC₅₀ Value | Reference |

| Benzofuran-2-carboxamide (50g) | HCT-116 | 0.87 µM | |

| Benzofuran-2-carboxamide (50g) | HeLa | 0.73 µM | |

| Benzofuran-2-carboxamide (50g) | HepG2 | 5.74 µM | |

| Benzofuran hybrid (13b) | MCF-7 | 1.875 µM | |

| Benzofuran hybrid (13g) | MCF-7 | 1.287 µM | |

| Thiazole derivative (CP1) | HCT116 | 4.7 µg/mL | |

| Thiazole derivative (CP1) | MCF-7 | 4.8 µg/mL | |

| Thiazole derivative (CP1) | HEPG2 | 11 µg/mL | |

| Halogenated derivative (8) | HepG2 | 3.8 µM | |

| Heterocyclic derivative (3f) | HEPG2 | 12.4 µg/mL |

While much of the research has focused on in vitro studies, some benzofuran derivatives have been evaluated for their antitumor effects in animal models. One notable study investigated the in vivo inhibitory potency of a piperazine-based benzofuran derivative, compound 36b. In a xenograft model using H460 human cancer cells, treatment with compound 36b at a dose of 20 mg/kg per day over 15 days resulted in a remarkable inhibition of tumor growth. The average tumor weight and volume were decreased by 64% and 68%, respectively, compared to the control group, indicating that this compound is a promising lead structure that effectively inhibits cancer cell growth in vivo.

The anticancer effects of benzofuran derivatives are attributed to various mechanisms of action, with tubulin polymerization inhibition and modulation of the urokinase-type plasminogen activator (uPA) system being two significant pathways.

Tubulin Inhibition: Microtubules, which are dynamic polymers of tubulin, are critical for mitosis, making them an excellent target for anticancer drugs. Several benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization. For example, the derivative designated 30a was found to disrupt the formation of mitotic spindles, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in HepG2 cells. This mechanism of suppressing microtubule dynamics is a common feature of many effective antimitotic drugs that block cell division and induce cell death.

uPA System Modulation: The urokinase-type plasminogen activator (uPA) system is a key mediator of cancer cell invasion and metastasis. Targeting the uPA system is a strategic approach to combatting malignant cancers. Research into amiloride (B1667095) analogs has led to the development of 6-Substituted Hexamethylene Amiloride (6-HMA)-based benzofuran derivatives as uPA inhibitors. Studies have shown that attaching a benzofuran group to 6-HMA results in a compound with significantly higher potency and cytotoxicity, with one such derivative showing a high inhibitory activity (Ki = 183 nM). This indicates that benzofuran derivatives can be engineered to effectively inhibit the uPA system, thereby interfering with the processes that lead to tumor metastasis.

Antiviral Properties of Benzofuran Compounds

Benzofuran derivatives have demonstrated notable efficacy as antiviral agents, with research particularly focused on their ability to inhibit the replication of clinically significant viruses such as the Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).

The benzofuran scaffold has proven to be a valuable template for the development of novel antiviral agents. Numerous studies have shown that compounds containing this moiety possess strong biological activities, including antiviral effects. rsc.org

With regard to Hepatitis C Virus (HCV) , a high-throughput screening of a diverse collection of small molecules identified a class of benzofuran compounds as potent HCV inhibitors. nih.govacs.org Optimization of the benzofuran scaffold led to the discovery of several compounds with potent inhibition of HCV replication, low cytotoxicity, and high selectivity. nih.govacs.org Structure-activity relationship (SAR) studies revealed that substitutions at the C2, C3, and C5 positions of the benzofuran ring are critical for anti-HCV activity. nih.gov Specifically, an aryl or heteroaryl group at the C5-position was found to be important for inhibitory action. nih.gov Certain benzofuran–oxadiazole and benzofuran–triazole hybrids have shown good binding affinities to the Palm Site-II of the HCV NS5B polymerase, an essential enzyme for viral replication. nih.gov

In the context of Human Immunodeficiency Virus (HIV) , various benzofuran derivatives have been investigated for their anti-HIV properties. researchgate.net Some 2-substituted benzofurans have garnered significant attention for their anti-HIV activity. researchgate.net Research has identified novel 3-benzoylbenzofurans and their pyrazole derivatives as potent inhibitors in pseudovirus assays. nih.gov For instance, the 3-benzoyl benzofuran compound 4b exhibited an IC50 value of 0.49 ± 0.11 μM against the Q23 pseudovirus and 0.12 ± 0.05 μM against the CAP210 pseudovirus. nih.gov Further mechanistic studies showed that some of these benzofuran derivatives act as non-nucleoside reverse transcriptase inhibitors, while their pyrazole counterparts can inhibit HIV entry or act as protease inhibitors. nih.gov Other studies have synthesized novel benzofuran derivatives and evaluated their in vitro anti-HIV-1 activity, with some compounds showing weak to moderate effects. researchgate.netkoreascience.kr

| Compound/Derivative Class | Virus | Target/Mechanism | Key Findings |

| Benzofuran-oxadiazole/triazole hybrids | HCV | NS5B Polymerase | Good binding affinities to the allosteric site. nih.gov |

| 3-Benzoylbenzofurans | HIV | Reverse Transcriptase | Potent inhibitors in pseudovirus assays. nih.gov |

| Pyrazole derivatives of 3-benzoylbenzofurans | HIV | Entry/Protease | Potent inhibition of HIV entry and protease activity. nih.gov |

Other Diverse Therapeutic Applications of this compound Analogues

Beyond their antiviral effects, analogues of this compound have been explored for a multitude of other therapeutic applications, demonstrating the broad pharmacological potential of this chemical class.

Benzofuran derivatives have been recognized for their anti-inflammatory and analgesic properties. nih.govresearchgate.net Several studies have synthesized and evaluated benzofuran-based compounds for these activities. researchgate.netafricaresearchconnects.comafricaresearchconnects.com For example, a series of benzofuran–pyrazole-based derivatives demonstrated significant anti-inflammatory effects, with HRBC membrane stabilization percentages ranging from 86.70% to 99.25%. researchgate.net In another study, new heterocyclic/benzofuran hybrids were designed and synthesized, with some compounds exhibiting an excellent inhibitory effect on the generation of nitric oxide (NO), a key inflammatory mediator. mdpi.com Specifically, compound 5d from this series was found to be a potent anti-inflammatory agent, reducing NO levels in LPS-induced RAW 264.7 cells to normal levels. mdpi.com The anti-inflammatory mechanism of this compound was suggested to be related to the inhibition of the NF-κB and MAPK signaling pathways. mdpi.com

The potential of benzofuran derivatives in the management of diabetes has been an active area of research. nih.gov Compounds containing the benzofuran moiety have shown significant antidiabetic properties. nih.gov A series of benzofuran-based chromenochalcones were synthesized and evaluated for their antidiabetic activities. nih.govrsc.org Several of these compounds showed significant glucose uptake stimulatory effects in skeletal muscle cells. nih.gov In in vivo studies using streptozotocin (B1681764) (STZ)-induced diabetic rats, compounds 21 , 22 , and 24 demonstrated a significant reduction in blood glucose levels. nih.govrsc.org Furthermore, compound 24 was shown to effectively improve postprandial and fasting blood glucose levels, oral glucose tolerance, and serum lipid profiles in db/db mice after 15 days of treatment. nih.govrsc.org

In other research, arylbenzofuran derivatives isolated from the root bark of Morus mesozygia were identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. frontiersin.orgresearchgate.net A newly identified arylbenzofuran derivative was found to be a better inhibitor of α-glucosidase than the standard drug acarbose. frontiersin.org Naturally occurring aurones, which contain a benzofuran moiety, have also been investigated as potential antidiabetic agents due to their inhibitory effects on enzymes like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B). nih.gov

| Compound/Derivative Class | Model | Key Findings |

| Benzofuran-based chromenochalcones | STZ-induced diabetic rats | Significant reduction in blood glucose levels. nih.govrsc.org |

| Arylbenzofurans from Morus mesozygia | In vitro enzyme assay | Potent inhibition of α-glucosidase. frontiersin.orgresearchgate.net |

| 6-Hydroxyaurones | In vitro enzyme assay | Potent α-glucosidase inhibitors. nih.gov |

There is accumulating evidence for the neuroprotective activity of benzofuran derivatives. nih.gov These compounds have been investigated for their potential in treating neurodegenerative disorders such as Alzheimer's disease. nih.govresearchgate.net A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their neuroprotective effects against NMDA-induced excitotoxicity in primary cultured rat cortical neuronal cells. nih.govkoreascience.krdongguk.edu Among these, compound 1f exhibited the most potent and efficacious neuroprotective action, comparable to the well-known NMDA antagonist memantine. koreascience.kr Another compound, 1j , also showed marked anti-excitotoxic effects. koreascience.krdongguk.edu

Furthermore, a series of 2,6-disubstituted benzofuran-3-one derivatives were designed as analogues of 3-n-butylphthalide (NBP), a natural product approved for ischemic stroke. nih.gov Compounds 5 and 16 from this series displayed more potent neuroprotective effects than the clinical drugs Edaravone and NBP. nih.gov These compounds also exhibited good antioxidative activity and were able to reduce the ischemic infarct area in rats subjected to ischemia/reperfusion injury. nih.gov

The benzofuran scaffold has been identified as a pharmacophore of choice for designing antioxidant agents. nih.gov Many natural and synthetic benzofuran compounds have demonstrated strong anti-oxidative activities. rsc.orgnih.gov The antioxidant potential of these derivatives has been evaluated using various in vitro assays. nih.gov For instance, a study on benzofuran–pyrazole-based derivatives showed that several compounds possessed high antioxidant activity, with DPPH scavenging percentages between 84.16% and 90.52%. researchgate.net

In another study, novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were evaluated for their antioxidant properties. koreascience.kr Compound 1j was found to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibit in vitro lipid peroxidation in rat brain homogenates. koreascience.kr Additionally, newly synthesized 3,3-disubstituted-3H-benzofuran-2-one derivatives were shown to act as antioxidants by reducing catechol-induced intracellular reactive oxygen species (ROS) levels in a neuronal cell model. mdpi.com Compound 9 from this series demonstrated the greatest antioxidant capacity in terms of intracellular ROS level reduction and preservation of cell viability under oxidative stress. mdpi.com

Antitubercular and Antiparasitic Activities

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel antitubercular agents. Benzofuran derivatives have been identified as a promising class of compounds in this regard. nih.govbnc.cat Research has shown that the substitution pattern on the benzofuran ring plays a crucial role in the antimycobacterial activity.

In silico studies have suggested that benzofuran derivatives can be developed as novel antituberculosis drugs. researchgate.netnih.gov For instance, molecular docking studies have been performed on benzofuran and naphthofuran derivatives, indicating their potential to act as antitubercular lead molecules. researchgate.net Specifically, benzofuran-oxadiazole derivatives have been synthesized and evaluated for their preliminary antitubercular activity against Mycobacterium tuberculosis H37Rv. researchgate.net Structure-activity relationship (SAR) studies of these derivatives revealed that compounds bearing electron-withdrawing groups like chlorine and bromine on the benzofuran ring exhibited excellent activity. researchgate.net

While direct studies on the antitubercular activity of this compound are not extensively documented in the reviewed literature, the activity of derivatives with substitutions at the 6-position provides valuable insights. For example, a synthesized benzofuran-oxadiazole derivative with a bromine atom at the 6th position of the benzofuran ring showed significant activity against Mycobacterium phlei and Mycobacterium tuberculosis H37RV. researchgate.net This suggests that the 6-position of the benzofuran ring is a key site for modification to enhance antitubercular potency.

In the realm of antiparasitic research, benzofuran derivatives have also shown promise. researchgate.netnih.govnih.gov Although specific studies on this compound were not identified, the broader class of benzofuran compounds has been investigated for activity against various parasites. The general findings indicate that the benzofuran scaffold is a viable starting point for the development of new antiparasitic drugs.

| Compound Derivative | Target Organism | Activity | Reference |

|---|---|---|---|

| Benzofuran-oxadiazole with Chlorine at C6 | Mycobacterium phlei | High | researchgate.net |

| Benzofuran-oxadiazole with Bromine at C6 | Mycobacterium phlei | Highest | researchgate.net |

| Benzofuran-oxadiazole with Bromine at C6 | Mycobacterium tuberculosis H37RV | Highest | researchgate.net |

Osteoblast Differentiation Promotion and Anti-osteoporotic Effects

Osteoporosis is a significant health concern characterized by reduced bone mass and an increased risk of fractures. The development of orally active osteogenic drugs is a key area of research. jst.go.jpnih.gov Benzofuran derivatives have emerged as a promising class of compounds that can promote osteoblast differentiation and exert anti-osteoporotic effects. jst.go.jpnih.govnih.govnih.govmdpi.comresearchgate.net

The mechanism of action for these effects is multifaceted. Some benzofuran derivatives have been shown to enhance osteoblast differentiation by activating signaling pathways such as the bone morphogenetic protein (BMP) pathway. jst.go.jp Specifically, certain 6-methoxy-benzofuran compounds have been found to upregulate the expression of BMP-2, a key protein involved in bone formation. nih.govresearchgate.net This upregulation leads to accelerated bone turnover and an increased proportion of osteoblasts. nih.gov

Another identified mechanism is the inhibition of cyclin-dependent kinase 8 (CDK8). jst.go.jpnih.gov The suppression of CDK8 activity by certain benzofuran derivatives has been linked to their osteoblastogenic activity. jst.go.jpnih.gov For example, a 3,5-disubstituted benzofuran derivative, compound 23d, exhibited potent osteoblastogenic activity through CDK8 inhibition and showed osteogenic effects in ovariectomized rats, a common model for postmenopausal osteoporosis. nih.gov

While direct experimental data on this compound is limited in the provided search results, the research on 6-methoxy benzofuran derivatives suggests that substitution at the 6-position is favorable for anti-osteoporotic activity. nih.govresearchgate.net These findings underscore the potential of the benzofuran scaffold in developing new treatments for osteoporosis. jst.go.jpnih.govnih.gov

| Compound Type | Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|

| 3,5-disubstituted benzofuran (e.g., compound 23d) | CDK8 inhibition | Potent osteoblastogenic activity | jst.go.jpnih.gov |

| 6-methoxy benzofuran derivatives | Upregulation of BMP-2 | Promotion of bone formation | nih.govresearchgate.net |

Central Nervous System (CNS) Activity (e.g., 5-HT2C Receptor Agonism for Schizophrenia and Obesity)

The serotonin (B10506) 2C (5-HT2C) receptor is a G-protein-coupled receptor that is a promising target for the treatment of several central nervous system disorders, including schizophrenia and obesity. nih.govresearchgate.netnih.govdoaj.orgresearchgate.netnih.govnih.govdrugbank.commdpi.commghcme.org

Schizophrenia: Activation of 5-HT2C receptors has been shown to reduce mesolimbic nigrostriatal dopamine (B1211576) release, which is a mechanism that may contribute to antipsychotic action. nih.gov This has led to the development of selective 5-HT2C receptor agonists as potential treatments for schizophrenia. nih.gov Preclinical studies have shown that selective 5-HT2C ligands can modulate schizophrenia-like behaviors in animal models. nih.gov While specific research on this compound as a 5-HT2C agonist for schizophrenia was not detailed in the provided search results, the exploration of novel benzofuran and benzothiophene (B83047) derivatives as 5-HT2C agonists for neurological diseases is an active area of research. researchgate.net

Obesity: The 5-HT2C receptor plays a significant role in the regulation of appetite and body weight. researchgate.netnih.govnih.govdrugbank.com Agonism at this receptor is thought to increase satiety. researchgate.net Clinical evidence has supported the use of 5-HT2C receptor agonists for the treatment of obesity. researchgate.netnih.gov The anorectic agent d-fenfluramine is believed to exert its effects through the activation of 5-HT2C receptors. researchgate.net More selective 5-HT2C receptor agonists have been developed with the potential to be effective anti-obesity agents without the adverse cardiovascular effects associated with less selective compounds. drugbank.com The development of benzofuran-based 5-HT2C agonists could offer a novel therapeutic approach for managing obesity.

| Therapeutic Area | Mechanism of Action | Potential Outcome | Relevance to Benzofurans | Reference |

|---|---|---|---|---|

| Schizophrenia | Reduces mesolimbic nigrostriatal dopamine release | Antipsychotic effect | Benzofuran derivatives are being explored as 5-HT2C agonists. | nih.govresearchgate.net |

| Obesity | Increases satiety | Reduction in food intake and body weight | Potential for development of benzofuran-based 5-HT2C agonists. | researchgate.netnih.govdrugbank.com |

Computational and Theoretical Studies of Benzofuran 6 Ylmethanamine

Quantum Chemical Calculations (e.g., DFT/B3LYP Method) for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) has become a particularly prevalent method for studying benzofuran (B130515) derivatives due to its balance of accuracy and computational efficiency. nih.govrsc.org The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with a basis set like 6-311++G(d,p), is commonly employed to optimize the molecular geometry and calculate various electronic properties. nih.govmdpi.comnih.gov

These calculations provide insights into the molecule's electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule; a larger energy gap suggests higher stability and lower reactivity. nih.gov For benzofuran derivatives, DFT calculations help in understanding the distribution of electron density and identifying the most reactive sites within the molecule. nih.govresearchgate.net This information is crucial for predicting how Benzofuran-6-ylmethanamine might interact with other molecules, including biological targets.

Table 1: Representative Quantum Chemical Parameters for a Benzofuran Derivative calculated using DFT/B3LYP

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.40 eV | Indicates electron-donating ability |

| LUMO Energy | -1.61 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.79 eV | Relates to chemical stability and reactivity |

Note: This data is illustrative for a generic benzofuran derivative and not specific to this compound.

Analysis of Mulliken Atomic Charges and Molecular Electrostatic Potential

To further refine the understanding of a molecule's reactivity, researchers analyze the distribution of electronic charge. Mulliken atomic charge analysis is a method used to partition the total electron density among the individual atoms in a molecule, providing an estimate of the partial charge on each atom. nih.gov These charges indicate which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the surface of the molecule. nih.govnih.gov The MEP map uses a color scale to show regions of different electrostatic potential: red typically indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). nih.govnih.gov For this compound, the MEP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, while the amine protons would likely be regions of positive potential. This analysis is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are critical for ligand-receptor binding. nih.govescholarship.org

Table 2: Illustrative Mulliken Atomic Charges for Key Heteroatoms in a Benzofuran-amine Structure

| Atom | Mulliken Charge (a.u.) | Implication |

|---|---|---|

| O (in furan (B31954) ring) | -0.55 | Electron-rich, potential H-bond acceptor |

Note: This data is illustrative for a generic benzofuran derivative and not specific to this compound.

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of their interaction. nih.govnih.gov For benzofuran derivatives, docking studies have been widely used to explore their potential as inhibitors for various enzymes implicated in diseases like cancer, Alzheimer's disease, and bacterial infections. researchgate.netnih.govnih.gov

The process involves placing the 3D structure of the ligand (e.g., this compound) into the binding site of the target protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (kcal/mol), with more negative scores indicating stronger binding. researchgate.net The simulation also reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. mdpi.com These insights can guide the rational design of more potent and selective inhibitors. researchgate.net

Table 3: Example Molecular Docking Results for a Benzofuran Derivative Against a Kinase Target

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity | -9.8 kcal/mol | Predicted strength of the ligand-target interaction. |

| Interacting Residues | LYS745, MET793, ASP855 | Key amino acids in the binding site forming interactions. |

Note: This data is illustrative for a generic benzofuran derivative and not specific to this compound.

In Silico Prediction of Biological Activity and Relevant Pharmacological Parameters

Beyond predicting binding to a single target, computational methods can forecast a compound's broader biological activity spectrum and its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). researchgate.netmdpi.com Online tools and software can predict a range of potential biological activities based on the chemical structure, helping to identify potential therapeutic applications or off-target effects. mdpi.comscielo.br

Pharmacological parameters are crucial for determining a compound's potential as a drug. In silico ADME models predict properties like intestinal absorption, blood-brain barrier permeability, plasma protein binding, and interaction with metabolic enzymes (e.g., cytochrome P450s). nih.gov Furthermore, rules like Lipinski's "Rule of Five" are used to assess the "drug-likeness" of a compound based on physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com These predictions help prioritize compounds with favorable pharmacological profiles for further development. nih.gov

Table 4: Predicted Pharmacological Parameters (ADME) for a Benzofuran-amine Compound

| Parameter | Predicted Value | Implication for Drug Development |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier Permeant | Yes | Potential for CNS activity. |

| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions involving this enzyme. |

Note: This data is illustrative for a generic benzofuran derivative and not specific to this compound.

Computational Approaches for Toxicology Assessment

Early assessment of potential toxicity is a critical step in drug development to avoid late-stage failures. Computational toxicology utilizes Quantitative Structure-Activity Relationship (QSAR) models and other in silico tools to predict various toxicity endpoints, such as mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity, based on a compound's chemical structure. mdpi.comresearchgate.netresearchgate.net

These predictive models are built from large datasets of compounds with known toxicological properties. toxicology.org By identifying structural alerts—specific molecular fragments known to be associated with toxicity—these tools can flag potentially hazardous compounds early in the discovery process. nih.gov For a novel compound like this compound, in silico toxicology assessment can provide a preliminary risk profile, guiding subsequent experimental testing and helping to reduce, refine, and replace animal studies in accordance with the "3Rs" principle. researchgate.netnih.gov

Table 5: Representative In Silico Toxicology Predictions

| Toxicity Endpoint | Prediction | Confidence Level |

|---|---|---|

| Ames Mutagenicity | Non-mutagen | High |

| Hepatotoxicity | Low risk | Moderate |

| Carcinogenicity | Negative | Moderate |

Note: This data is illustrative for a generic benzofuran derivative and not specific to this compound.

Analytical Techniques for Characterization and Quantification of Benzofuran 6 Ylmethanamine

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of Benzofuran-6-ylmethanamine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the carbon and hydrogen framework. For this compound, ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR: This technique identifies the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum for this compound would be expected to show distinct signals for the protons on the benzofuran (B130515) ring system, the methylene (B1212753) (-CH₂) group, and the amine (-NH₂) group. The splitting patterns (singlet, doublet, triplet, etc.) would reveal adjacent protons, helping to confirm the substitution pattern on the aromatic ring.

¹³C NMR: This spectrum provides information on the different carbon atoms in the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments (aromatic, aliphatic).

While specific spectral data for this compound is not widely published, analysis of related benzofuran structures provides expected ranges for chemical shifts. nih.gov

Table 1: Predicted NMR Data for this compound (Note: The following table is illustrative as specific experimental data is not publicly available. Chemical shifts are estimates.)

| Atom Type | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic CH | 7.0 - 8.0 | 105 - 155 |

| Methylene CH₂ | ~3.9 | ~45 |

| Amine NH₂ | 1.5 - 3.0 (broad) | N/A |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is used to identify the presence of chromophores—parts of a molecule that absorb light. The benzofuran ring system in this compound acts as a chromophore. The resulting spectrum, a plot of absorbance versus wavelength, typically shows one or more absorption maxima (λmax). The position and intensity of these maxima are characteristic of the molecule's electronic structure. For benzofuran itself, the absorption maximum is noted around 285 nm. researchgate.net While specific data for this compound is scarce, its spectrum is expected to be similar to other benzofuran derivatives.

Table 2: Representative UV-Visible Spectroscopy Data

| Compound | Solvent | λmax (nm) |

| This compound | Data not available | Data not available |

Chromatographic Separation and Detection Techniques

Chromatography is fundamental for separating this compound from mixtures, such as reaction byproducts or complex matrices, and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of compounds. A sample is passed through a column packed with a stationary phase, and a liquid mobile phase carries the sample through. The separation is based on the compound's affinity for the stationary versus the mobile phase.

For this compound, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile and water). Detection is commonly achieved using a UV detector set to a wavelength where the compound absorbs strongly, as determined by its UV-Vis spectrum. Fluorescence detectors could also be used if the molecule is fluorescent, offering higher sensitivity. While HPLC is used in the synthesis and purification of compounds incorporating this compound, specific retention times and conditions for the compound itself are not detailed in available literature. nih.gov

Table 3: Typical HPLC Parameters for Benzofuran Derivatives

| Parameter | Condition |

| Column | C18 (Reverse-Phase) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | Data not available |